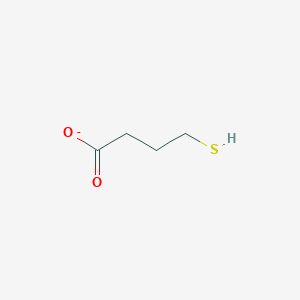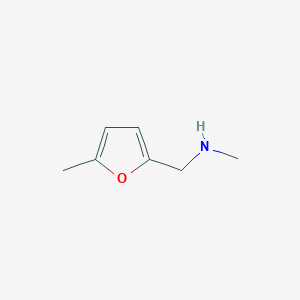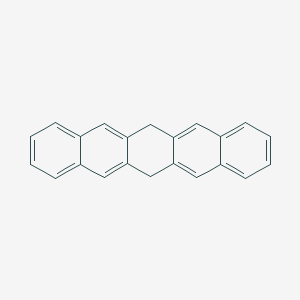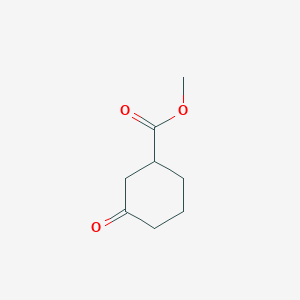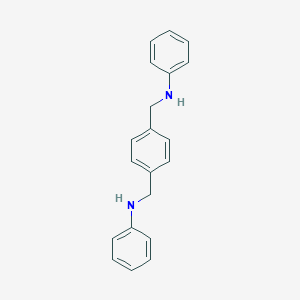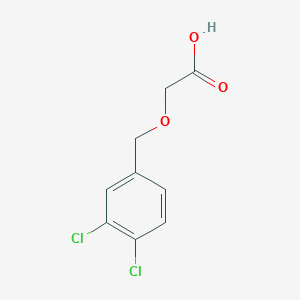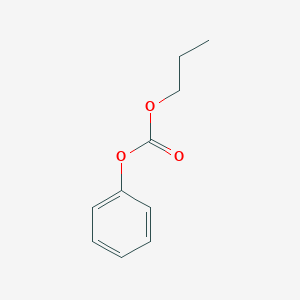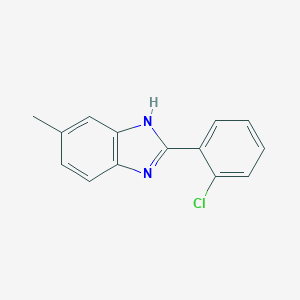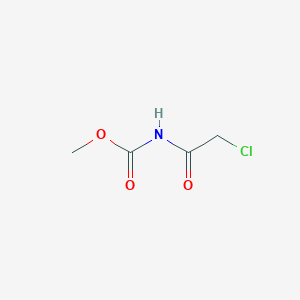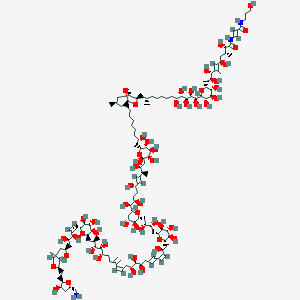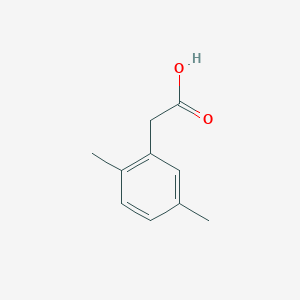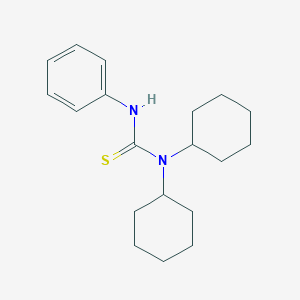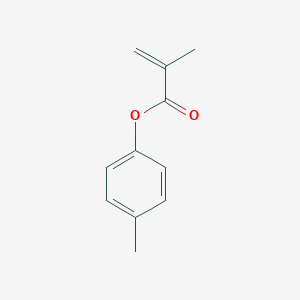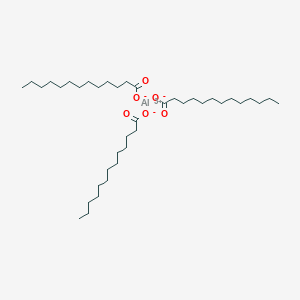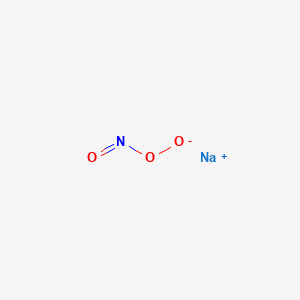
Peroxynitrite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peroxynitrite is an ion with the formula ONOO−. It is a structural isomer of nitrate, NO−3 . It is a short-lived oxidant species that is a potent inducer of cell death . Peroxynitrite is a product of the reaction of nitric oxide with superoxide, and is a potent and versatile oxidant that can attack a wide range of biological molecules .
Synthesis Analysis
Peroxynitrite can be prepared by the reaction of superoxide with nitric oxide . It can also be prepared by the reaction of hydrogen peroxide with nitrite . A simple method for the synthesis of peroxynitrite from nitrite and hydrogen peroxide has been reported .
Molecular Structure Analysis
The chemical structure of the peroxynitrite anion has been studied . Further studies on the conformation of peroxynitrite have been conducted .
Chemical Reactions Analysis
Peroxynitrite undergoes reactions with biological targets, and these reactions are dictated primarily by reactions with thiols, carbon dioxide, and transition-metal centers . Reaction of peroxynitrite and/or peroxynitrite-derived radicals (for example, carbonate and nitrogen dioxide radicals) with targets results in one- and two-electron oxidations and nitration .
Physical And Chemical Properties Analysis
Peroxynitrite is weakly basic with a pKa of 6.8 . It is reactive toward DNA and proteins . The biological chemistry of peroxynitrite is highly pH-dependent .
Wissenschaftliche Forschungsanwendungen
Role in Cellular Signal Transduction and Homeostatic Regulation
Peroxynitrite (ONOO−) is a crucial reactive oxygen species that plays a vital role in cellular signal transduction and homeostatic regulation . It is generated by the rapid reaction of nitric oxide (NO) and a superoxide anion free radical (O2·−) in the absence of enzyme catalysis . Understanding its roles in physiological and pathological activity is important for biological systems .
Medical Diagnostic Applications
Peroxynitrite has potential medical diagnostic applications . Fluorescent probe-based spectroscopic detection offers real-time and minimally invasive detection, high sensitivity and selectivity, and easy structural and property modification . This method can help trigger novel ideas for potential medical diagnostic applications of peroxynitrite-related molecular diseases .
Oxidative Stress and Cytotoxic Action
Peroxynitrite is a powerful oxidizer which can damage a wide array of molecules within cells, including DNA and proteins, leading to apoptosis, inflammation or cancer . Peroxynitrite detection and quantification provides critical information in understanding its biological implications .
Red Light Activation
A molecular hybrid based on benzophenothiazine as a red light-harvesting antenna joined to an N-nitroso appendage through a flexible spacer can be used for the generation of peroxynitrite activatable with red light .
Combatting Oxidative Stress
Peroxynitrite is efficiently absorbed and functions potently as a phase 2 inducer, combatting oxidative stress by increasing the expression of a range of antioxidant enzymes, as well as via the induction of the rate-limiting enzyme for glutathione synthase, cysteine-gamma-glutamyl ligase .
Safety And Hazards
Zukünftige Richtungen
The most advanced pharmacological strategies to attenuate the toxic effects of peroxynitrite involve its fast catalytic reduction to nitrite or its isomerization to nitrate by metalloporphyrins . Manganese and iron metalloporphyrinic compounds have been shown to rapidly react with peroxynitrite and promote its decomposition in a catalytic fashion . These compounds attenuate peroxynitrite-dependent toxicity in vitro and in vivo, and emerge as candidates for drug development for the therapy of cardiovascular, inflammatory, and neurodegenerative diseases .
Eigenschaften
IUPAC Name |
sodium;oxido nitrite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HNO3.Na/c2-1-4-3;/h3H;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBPQQFLRJVMBK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)O[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.995 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;oxido nitrite | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

